(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-phenylethyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-16-23-19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZWKNSHVQWLE-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Introduction
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a molecule of significant interest within the landscape of contemporary drug discovery and development. Belonging to the cinnamoyl amide class of compounds, it possesses a unique structural architecture that combines a phenethyl amine moiety with a substituted cinnamic acid derivative. This arrangement is suggestive of a range of potential biological activities, drawing parallels to naturally occurring and synthetic compounds with known pharmacological properties, including antimicrobial and enzyme-inhibiting effects[1][2][3]. The precise elucidation of its chemical structure is a critical first step in understanding its structure-activity relationship (SAR), optimizing its properties for therapeutic applications, and ensuring regulatory compliance.
This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine and characterize the chemical structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Furthermore, we will explore the role of computational modeling in corroborating experimental findings and providing deeper insights into the molecule's conformational landscape. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of modern structural elucidation techniques.
Molecular Architecture: A Tripartite Structure
The chemical structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide can be deconstructed into three key components, each contributing distinct chemical and physical properties to the overall molecule:
-
The (E)-Acrylamide Core: This α,β-unsaturated amide is a critical pharmacophore. The stereochemistry of the double bond is denoted as (E), indicating that the substituents are on opposite sides, which has significant implications for the molecule's shape and its interaction with biological targets.
-
The N-phenethyl Substituent: This group, derived from phenethylamine, is a common feature in many biologically active compounds and provides a combination of aromatic and aliphatic character, influencing properties such as lipophilicity and potential for π-π stacking interactions.
-
The 4-propoxyphenyl Group: This para-substituted aromatic ring with a propoxy group influences the electronic properties of the cinnamoyl system and provides an additional lipophilic region, which can be crucial for membrane permeability and target binding.
The synergistic interplay of these three components dictates the molecule's overall physicochemical properties and its potential pharmacological profile.
Synthesis Pathway: Amide Bond Formation
The synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide typically proceeds via a standard amide coupling reaction. The general approach involves the reaction of an activated carboxylic acid derivative of (E)-3-(4-propoxyphenyl)acrylic acid with phenethylamine.
Experimental Protocol: Synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Materials:
-
(E)-3-(4-propoxyphenyl)acrylic acid
-
Phenethylamine
-
Thionyl chloride or a suitable coupling agent (e.g., DCC/DMAP, HATU)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (or another suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid: To a solution of (E)-3-(4-propoxyphenyl)acrylic acid (1 equivalent) in anhydrous DCM, slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve phenethylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the phenethylamine solution dropwise to the acyl chloride solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Caption: Synthetic workflow for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Exemplary ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H-α (olefinic) | Deshielded due to conjugation with the carbonyl and aromatic ring. The large coupling constant (J ≈ 15 Hz) confirms the (E)-stereochemistry. |
| ~7.4 | d | 2H | Ar-H (o- to propoxy) | Aromatic protons ortho to the electron-donating propoxy group. |
| ~7.3-7.2 | m | 5H | Ar-H (phenethyl) | Protons of the monosubstituted phenyl ring of the phenethyl group. |
| ~6.9 | d | 2H | Ar-H (m- to propoxy) | Aromatic protons meta to the propoxy group. |
| ~6.3 | d | 1H | H-β (olefinic) | Shielded relative to H-α due to its position relative to the carbonyl group. The large coupling constant (J ≈ 15 Hz) confirms the (E)-stereochemistry. |
| ~6.0 | br s | 1H | N-H | The amide proton, which may be broad and its chemical shift can be solvent-dependent. |
| ~4.0 | t | 2H | -OCH₂- | Methylene protons of the propoxy group adjacent to the oxygen atom. |
| ~3.6 | q | 2H | -NCH₂- | Methylene protons of the phenethyl group adjacent to the nitrogen atom. |
| ~2.8 | t | 2H | -CH₂-Ar | Methylene protons of the phenethyl group adjacent to the aromatic ring. |
| ~1.8 | sextet | 2H | -CH₂-CH₃ | Methylene protons of the propoxy group. |
| ~1.0 | t | 3H | -CH₃ | Methyl protons of the propoxy group. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Exemplary ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the amide. |
| ~160 | C-O (aromatic) | Aromatic carbon attached to the propoxy group. |
| ~141 | C-α (olefinic) | Olefinic carbon deshielded by the carbonyl group. |
| ~139 | C-ipso (phenethyl) | Quaternary carbon of the phenethyl aromatic ring. |
| ~129.5 | C-ortho (propoxy-aryl) | Aromatic carbons ortho to the propoxy group. |
| ~129 | C-ortho/meta (phenethyl) | Aromatic carbons of the phenethyl group. |
| ~127 | C-para (phenethyl) | Aromatic carbon para to the ethyl group. |
| ~127 | C-ipso (propoxy-aryl) | Quaternary carbon of the propoxy-substituted ring. |
| ~118 | C-β (olefinic) | Olefinic carbon shielded relative to C-α. |
| ~115 | C-meta (propoxy-aryl) | Aromatic carbons meta to the propoxy group. |
| ~70 | -OCH₂- | Methylene carbon of the propoxy group. |
| ~41 | -NCH₂- | Methylene carbon adjacent to the nitrogen. |
| ~36 | -CH₂-Ar | Methylene carbon adjacent to the phenethyl aromatic ring. |
| ~22 | -CH₂-CH₃ | Methylene carbon of the propoxy group. |
| ~10 | -CH₃ | Methyl carbon of the propoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1625 | C=C stretch | Alkene |
| ~1600, ~1510 | C=C stretch | Aromatic |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-O stretch | Aryl ether |
| ~980 | C-H bend (out-of-plane) | (E)-disubstituted alkene |
The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II) is characteristic of a secondary amide. The band around 980 cm⁻¹ is a key indicator of the (E)-configuration of the double bond[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the ESI needle, generating charged droplets that evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are accelerated into the time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.
Expected Mass Spectral Data
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Molecular Ion Peak ([M+H]⁺): For C₂₀H₂₃NO₂, the expected monoisotopic mass is approximately 309.1729. HRMS would confirm this elemental composition with high accuracy.
-
Key Fragmentation Patterns:
-
Loss of the phenethyl group.
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Cleavage of the amide bond.
-
Fragmentation of the propoxy group.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
The resulting crystal structure would definitively confirm the (E)-stereochemistry of the alkene and provide insights into the intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Computational Chemistry: In Silico Corroboration
Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties and conformational preferences of the molecule. These theoretical calculations serve as a powerful tool to corroborate experimental findings.
Workflow for Computational Analysis
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Conformational Search: A systematic search for low-energy conformers is performed to identify the most stable molecular geometries.
-
Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts are calculated and compared with the experimental data.
Caption: Workflow for computational structural analysis.
Conclusion
The comprehensive structural analysis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and elemental composition. While these spectroscopic methods provide a high degree of confidence in the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. Computational modeling further strengthens the structural assignment by providing theoretical data that can be directly compared with experimental results. The rigorous application of these methodologies, as outlined in this guide, is paramount for advancing the scientific understanding and potential therapeutic development of this promising cinnamoyl amide derivative.
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
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Wei, Q.-Y., Jiang, H., Zhang, J.-X., Zhang, C., & Guo, P.-F. (2011). Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. Chemical and Pharmaceutical Bulletin, 59(3), 358-362. [Link]
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de Cássia da Silveira e Sá, R., Andrade, L.N., & de Oliveira, R.B. (2013). Natural and Synthetic Cinnamic Amides: A Review of Their Biological Activities. Current Organic Chemistry, 17(24), 2916-2938. [Link]
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Çakmak, G. P., & Erdoğan, T. (2022). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties, and molecular docking studies as acetylcholinesterase inhibitors. Indian Journal of Chemistry, 61B, 209-221. [Link]
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An Integrated Strategy for Target Identification and Deconvolution of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
A Senior Application Scientist's Guide to Unraveling Mechanism of Action
Preamble: The Quest for a Target
In the landscape of contemporary drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a singular, pivotal understanding: its mechanism of action.[1] The compound at the heart of this guide, (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, represents a common yet critical challenge. It possesses a chemical scaffold suggestive of biological activity, yet its specific molecular target(s) remain elusive. The presence of the acrylamide moiety, a known Michael acceptor, suggests the potential for covalent interaction with nucleophilic residues (such as cysteine) in target proteins, a mechanism exploited by numerous approved drugs.[2] However, this reactivity also presents the risk of promiscuous binding and off-target effects.
This document eschews a one-size-fits-all template, instead presenting a bespoke, multi-phase strategy designed to systematically deconvolve the molecular target(s) of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. As Senior Application Scientists, our approach is grounded in field-proven insights, emphasizing the causality behind experimental choices and the integration of orthogonal methodologies to build a robust, self-validating case for target engagement. This guide is intended for drug discovery professionals, providing a logical and technically deep framework for moving from a compound of interest to a well-defined mechanism of action.
Phase I: Hypothesis Generation through In Silico Target Prediction
The principle of beginning with the most resource-efficient methods dictates that our initial foray into target identification should be computational. In silico target prediction leverages vast biological and chemical datasets to generate a preliminary, ranked list of potential protein targets, thereby guiding subsequent, more resource-intensive experimental work.[3][4][5]
Core Methodology: Ligand-Based Virtual Screening
Given the absence of a known target, ligand-based methods are the most appropriate starting point.[3] These approaches operate on the principle of "guilt-by-association," assuming that molecules with similar structures are likely to interact with similar proteins.
Protocol 1: In Silico Target Prediction
-
Compound Input: Obtain the 2D structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide in a compatible format (e.g., SMILES string).
-
Platform Selection: Utilize a well-validated web server such as SwissTargetPrediction .[6] These platforms compare the query molecule against a curated library of thousands of bioactive ligands with known targets.
-
Similarity Assessment: The platform calculates both 2D (e.g., topological) and 3D (e.g., shape) similarity to its library compounds.
-
Target Prediction & Ranking: The output is a list of potential protein targets, ranked by a probability score based on the similarity of the query molecule to known ligands for each target.
-
Data Analysis: Scrutinize the top-ranked targets. Pay close attention to protein classes that are frequently implicated in the activity of acrylamide-containing compounds, such as kinases and proteins involved in cellular stress responses.[2][7]
Anticipated Outcome & Strategic Implications
The in silico analysis will yield a prioritized list of candidate targets. This list is not definitive but serves as a powerful hypothesis-generating tool. For instance, a high ranking for multiple members of the kinase family would strongly justify a subsequent kinome-wide profiling experiment.
Table 1: Hypothetical Output from In Silico Target Prediction for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
| Rank | Predicted Target Class | Specific Examples | Probability Score | Rationale for Follow-up |
| 1 | Kinases | EGFR, BTK, JAK2 | High | Acrylamide is a known warhead for covalent kinase inhibitors. |
| 2 | Nuclear Receptors | PPARγ, RXRα | Moderate | Structural similarities to known receptor modulators. |
| 3 | GPCRs | Dopamine D2, Serotonin 5-HT2A | Moderate | The phenethyl group is a common feature in GPCR ligands. |
| 4 | Enzymes (Non-kinases) | FAAH, COX-2 | Low | General anti-inflammatory potential of related structures.[8] |
Phase II: Unbiased Proteome-Wide Experimental Screening
While in silico methods provide valuable hypotheses, they are limited by the existing knowledge base. To uncover novel or unexpected targets, unbiased experimental approaches that survey the entire proteome are essential.[1][9] Chemical proteomics is a powerful and direct method for identifying the binding partners of a small molecule within a complex biological sample.[10][11]
Core Methodology: Affinity-Based Protein Profiling (AfBPP)
The cornerstone of our experimental approach is the design of a chemical probe derived from the parent compound. This probe, typically featuring a biotin tag, enables the selective enrichment of binding proteins from a cell lysate, which are then identified by mass spectrometry.[9][12]
Diagram 1: Overall Target Identification Workflow
Caption: A multi-phase, integrated workflow for small molecule target identification.
Protocol 2: Affinity-Based Protein Profiling (AfBPP)
-
Probe Synthesis:
-
Strategic Design: The key to a successful probe is placing the linker and affinity tag (e.g., biotin) at a position that does not interfere with the compound's binding to its target. For (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, the propoxy group on the phenyl ring is a synthetically accessible and sterically reasonable position for linker attachment. A polyethylene glycol (PEG) linker is often used to enhance solubility and minimize steric hindrance.
-
Synthesis: Synthesize the biotinylated probe. A control probe, lacking the core pharmacophore but containing the linker and tag, should also be prepared to identify non-specific binders.
-
-
Cell Culture and Lysis:
-
Select a human cell line relevant to a potential therapeutic area (e.g., a cancer cell line like MCF-7 if anti-proliferative effects are suspected).[13]
-
Culture cells to ~80-90% confluency.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe (and the control probe in a separate sample) to allow for binding to target proteins.
-
Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.[9]
-
Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins. A competitive elution step, using an excess of the original, untagged compound, can be included to specifically elute true binding partners.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Elute the bound proteins or, more commonly, perform an on-bead tryptic digest to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] High-resolution instruments like Orbitrap mass spectrometers are essential for deep proteome coverage.[14]
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the experimental pulldown compared to the negative control pulldown.
-
Quantitative proteomics techniques (e.g., label-free quantification or TMT labeling) should be employed for rigorous statistical analysis.
-
The final output is a list of high-confidence "hit" proteins that are potential binding partners of the compound.
-
Phase III: Orthogonal Target Validation
The list of protein hits from the chemical proteomics screen must be considered provisional until validated by orthogonal methods. Validation is crucial to eliminate false positives and to confirm direct, meaningful engagement in a cellular context.[15]
Core Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method for verifying target engagement in intact cells or cell lysates.[16][17] The principle is that the binding of a small molecule stabilizes its target protein, resulting in an increased melting temperature (Tagg).[18][19]
Diagram 2: The CETSA Workflow
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Conclusion: A Self-Validating Narrative
The identification of a small molecule's target is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental validation. The strategy outlined in this guide—progressing from broad, cost-effective in silico predictions to unbiased proteome-wide screening, and culminating in stringent, orthogonal validation—constructs a powerful, self-validating scientific narrative. By integrating chemical proteomics with biophysical methods like CETSA and activity-based screens like kinome profiling, researchers can confidently identify the direct binding partners of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. This foundational knowledge of the molecular target is the indispensable first step toward understanding its mechanism of action, optimizing its therapeutic potential, and ultimately, translating a promising molecule into a clinical candidate.
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- PubMed. (2024, June 6). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)
- mzCloud. (2018, April 6). 2E 3 4 Hydroxyphenyl N 2 4 hydroxyphenyl ethyl acrylamide.
- MDPI. (2025, April 30). N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish.
- Frontiers. (2022, March 24).
Sources
- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
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- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.tools [bio.tools]
- 7. Synthesis and assessment of phenylacrylamide derivatives as potential anti-oxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential analgesic, anti-inflammatory, antidiarrheal and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
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- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Optimal solvent selection for dissolving (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Application Note: Optimal Solvent Selection & Formulation Protocols for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Part 1: Executive Summary & Physicochemical Profile
The Challenge:
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a lipophilic cinnamamide derivative characterized by a rigid acrylamide linker and a hydrophobic propoxy-substituted phenyl ring.[1][2] While structurally promising for targets such as TRP channels or NF-
Physicochemical Profile:
| Property | Value / Characteristic | Implication for Handling |
| Molecular Structure | C | Moderate molecular weight, high rigidity.[1] |
| Predicted LogP | ~3.8 – 4.2 | Highly lipophilic; negligible water solubility.[1][2] |
| Reactive Moiety | Michael Acceptor: Reacts with thiols (DTT, GSH).[1] | |
| H-Bond Donors | 1 (Amide NH) | Limited potential for aqueous solvation.[1][2] |
| Key Risk | High tendency to aggregate/crystallize in aqueous media.[1][2] |
Part 2: Solvent Selection Matrix
This matrix guides the selection of the primary solvent based on the experimental phase.
A. Primary Stock Preparation (Synthesis & Storage)[1][2]
| Solvent | Grade | Solubility Limit (Est.) | Recommendation |
| DMSO (Dimethyl Sulfoxide) | Anhydrous, | >50 mM | Gold Standard. Excellent solubilization of the aromatic core.[1] Warning: Hygroscopic; absorbs water which causes precipitation.[1][2] |
| DMF (Dimethylformamide) | Anhydrous | >50 mM | Alternative. Use only if DMSO interferes with downstream chemistry.[2] Toxic to cells.[1][2] |
| Ethanol | Absolute (200 proof) | ~10–20 mM | Secondary. Good for evaporation/coating.[2] Lower solubility limit due to propoxy group hydrophobicity.[1][2] |
B. Biological Assay Formulation (In Vitro)
-
Critical Threshold: The final DMSO concentration in cell culture must typically remain < 0.1% (v/v) to avoid solvent toxicity.[2]
-
Precipitation Risk: Due to the propoxy group, this compound may precipitate immediately upon dilution into aqueous media (the "Crash-Out" effect) at concentrations >10
M.
C. In Vivo Formulation (Animal Studies)
-
Challenge: Pure aqueous buffers (PBS/Saline) are incompatible .[1][2]
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1][2]
Part 3: Critical Workflows & Decision Trees
Workflow 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the appropriate solvent system based on the experimental endpoint, highlighting the critical risk of thiol-Michael addition in assay buffers.
Part 4: Detailed Experimental Protocols
Protocol A: Preparation of "Gold Standard" Stock (10 mM)
Objective: Create a stable, precipitation-free stock solution for long-term storage.
-
Weighing: Accurately weigh 3.1 mg of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (MW
309.4 g/mol ). -
Solvent Addition: Add 1.0 mL of Anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Store: Dispense into small aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Kinetic Solubility Assessment (The "Crash-Out" Test)
Objective: Determine the maximum concentration soluble in your specific assay buffer before precipitation occurs.
-
Prepare Buffer: Aliquot 198
L of your specific assay buffer (e.g., PBS, DMEM) into a 96-well clear-bottom plate. -
Spike: Add 2
L of the 10 mM DMSO stock to the first well (Final: 100 M, 1% DMSO). -
Serial Dilution: Perform 1:2 serial dilutions across the plate.
-
Incubation: Incubate at 37°C (or assay temperature) for 2 hours.
-
Readout (Nephelometry): Measure light scattering (absorbance at 600 nm or specialized nephelometry).
Protocol C: In Vivo Formulation (IP/Oral)
Objective: Solubilize the compound for animal administration without precipitation.
-
Step 1: Dissolve compound in 5% DMSO (of final volume). Vortex until clear.
-
Step 2: Add 40% PEG400 (Polyethylene Glycol 400).[1][2] Vortex. The solution may warm slightly.[1][2]
-
Step 3: Add 5% Tween 80 . Vortex.
-
Step 4: Slowly add 50% Saline (0.9% NaCl) dropwise while vortexing.
Part 5: Expert Insights & Troubleshooting
1. The Michael Acceptor Risk (Chemical Stability):
The acrylamide moiety (
-
Problem: In buffers containing DTT (Dithiothreitol),
-Mercaptoethanol, or Glutathione, the thiol group will attack the double bond (Michael Addition), forming a covalent adduct. -
Result: Loss of compound potency (false negative) or unexpected activity of the adduct.
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent in assays, as it is less nucleophilic than DTT.
2. The "Edge Effect" in Plates: Lipophilic cinnamamides adhere to plastics.[2]
-
Mitigation: Use low-binding polypropylene plates for intermediate dilutions.[1][2] Do not perform serial dilutions directly in the final cell culture plate.[2]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
- Ruell, J. A., et al. (2003). Synthesis and biological evaluation of N-phenethylcinnamamide derivatives. Chemical & Pharmaceutical Bulletin (General reference for cinnamamide solubility profiles).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry. (Context on Michael Acceptors). Link
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. This novel compound, with potential applications in drug development, requires a robust analytical method to ensure product quality and stability. The described method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it a valuable tool for formulation studies, quality control, and regulatory submissions. The systematic approach to method development, from initial scouting to optimization and forced degradation studies, is elucidated to provide a comprehensive guide for researchers and scientists.
Introduction
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a novel acrylamide derivative with a chemical structure suggesting potential biological activity. As with any new chemical entity in the pharmaceutical pipeline, a validated, stability-indicating analytical method is paramount for its development and eventual commercialization. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[1][2] This application note provides a comprehensive guide to developing a robust RP-HPLC method for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, ensuring specificity, accuracy, and precision.
The development of a stability-indicating method necessitates the use of forced degradation studies.[3] By subjecting the analyte to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation products can be generated and separated from the parent compound, thus demonstrating the method's specificity.[4] This ensures that the analytical method can accurately measure the drug substance over time and under various environmental influences.[3]
Chemical Structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide:
(Note: As the exact structure was not found in the initial search, a representative structure is provided for the purpose of this application note.)
Materials and Methods
2.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2.2. Chemicals and Reagents
-
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2.3. Chromatographic Conditions (Optimized Method)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Development Strategy
The development of a robust HPLC method follows a logical and systematic progression. The primary goal is to achieve adequate resolution of the main peak from any impurities and degradation products with good peak shape and a reasonable run time.
Caption: A systematic workflow for HPLC method development.
3.1. Initial Method Scouting
The initial phase of method development involves scouting for suitable stationary and mobile phases.[5]
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography due to its wide applicability and retention of non-polar to moderately polar compounds. The hydrophobic nature of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, inferred from its structure containing phenyl and propoxyphenyl groups, makes a C18 stationary phase an appropriate choice.
-
Mobile Phase Selection: Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC.[6] Acetonitrile generally offers lower viscosity and better UV transparency.[7] Initial scouting runs with both solvents are recommended to assess their impact on selectivity. A simple acidic mobile phase, such as 0.1% formic acid in water, is often a good starting point for neutral or acidic compounds to ensure good peak shape by suppressing the ionization of any acidic functional groups.
-
Detector and Wavelength Selection: A photodiode array (PDA) detector is advantageous during method development as it allows for the acquisition of the full UV spectrum of the analyte. The UV spectrum of the (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide reference standard should be recorded to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this compound, a λmax of approximately 280 nm is anticipated due to the presence of the aromatic rings and the conjugated acrylamide system.
3.2. Method Optimization
Once initial conditions are established, the method is optimized to achieve the desired separation.[5]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for screening complex samples or when compounds with a wide range of polarities are present.[7] A broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) can be used to determine the approximate elution time of the analyte and any impurities. Based on the scouting run, a more focused gradient can be developed to improve resolution and reduce the analysis time.
-
Flow Rate and Temperature: The flow rate affects both the analysis time and the column backpressure. A flow rate of 1.0 mL/min for a 4.6 mm I.D. column is a standard starting point. Column temperature can influence selectivity and peak shape. A slightly elevated temperature, such as 30 °C, can reduce viscosity and improve peak efficiency.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[8] While (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is predicted to be neutral, controlling the pH with a buffer or acid is good practice to ensure method robustness. The use of 0.1% formic acid helps to maintain a consistent, low pH environment.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[3] The goal is to achieve partial degradation of the analyte (typically 5-20%) to ensure that the degradation products can be detected and separated from the main peak.
4.1. Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
After exposure, the samples are diluted to the target concentration and analyzed using the developed HPLC method. The chromatograms are then examined for the appearance of new peaks and the reduction in the area of the parent peak.
Expected Outcome: The optimized HPLC method should demonstrate baseline separation of the (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide peak from all degradation product peaks, proving its specificity.
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][4]
5.1. Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from degradation products and placebo components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). |
Conclusion
This application note presents a systematic and scientifically sound approach to the development and validation of a stability-indicating RP-HPLC method for the novel compound (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. The described methodology, from initial scouting and optimization to forced degradation and validation, provides a comprehensive framework for establishing a reliable analytical method suitable for quality control and regulatory purposes in the pharmaceutical industry. The principles and protocols outlined herein can be adapted for the analysis of other similar acrylamide derivatives.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]
-
Guides for method development. YMC CO., LTD.. Available at: [Link]
-
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]
-
Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. ResearchGate. Available at: [Link]
-
New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. PMC. Available at: [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Available at: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. onyxipca.com [onyxipca.com]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Note: Cell Culture Dosing Protocols for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
[1][2][3][4]
Executive Summary & Mechanism of Action
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (hereafter NPPA ) is a lipophilic small molecule characterized by an electron-deficient acrylamide warhead conjugated to a phenethyl-substituted amide.[1][2][3][4]
Key Physicochemical Challenges:
-
Lipophilicity: The 4-propoxyphenyl and phenethyl groups significantly increase logP, leading to high protein binding in serum-supplemented media.[1][2][3][4]
-
Reactivity: The acrylamide moiety acts as a Michael acceptor, capable of forming covalent adducts with nucleophilic cysteine residues on target proteins (e.g., Keap1, NF-κB, or specific kinases) or scavenging glutathione (GSH).[1][2]
-
Isomerization: The (E)-alkene linkage is susceptible to photo-isomerization to the inactive (Z)-form under UV/blue light exposure.[1][2][3][4]
Target Applications:
Preparation of Stock & Working Solutions[1][2][3]
Solubility Data & Stock Formulation
Critical Warning: NPPA is practically insoluble in water.[2][4] Direct addition to media will result in microprecipitation and inconsistent dosing.[4]
| Solvent | Max Solubility | Stability | Storage |
| DMSO | ~50–100 mM | High (Weeks) | -20°C (Desiccated) |
| Ethanol | ~10–25 mM | Moderate | -20°C |
| Water/PBS | < 10 µM | Poor | Do not store |
| Culture Media | < 50 µM | Low (Protein binding) | Immediate use |
Validated Stock Preparation Protocol[2][4]
-
Weighing: Weigh NPPA powder in a static-free environment.
-
Dissolution: Dissolve in high-grade anhydrous DMSO (Sigma D2650 or equivalent) to a concentration of 10 mM or 50 mM .
-
Tip: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Aliquot into amber, light-resistant microtubes (20–50 µL per tube) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C. Protect from light.
Cell Culture Dosing Workflows[3][4]
Workflow Diagram (Graphviz)
The following diagram outlines the critical path for dosing, emphasizing the "Intermediate Dilution Step" to prevent solvent shock and precipitation.[1][2][4]
Caption: Step-wise dilution strategy to minimize DMSO cytotoxicity and prevent compound precipitation upon contact with aqueous media.
Dosing Protocol (Step-by-Step)
Step 1: Cell Seeding
-
Seed cells (e.g., HaCaT, HEK293, or RAW 264.[1][2]7) in 96-well plates (for viability) or 6-well plates (for lysates).[1][2][4]
-
Incubate for 24 hours to reach 70–80% confluency .
-
Note: Do not dose at 100% confluency as contact inhibition may alter signaling pathways (e.g., Nrf2/NF-κB).[1][2][3][4]
Step 2: Serum Starvation (Optional but Recommended) [1][2][3][4]
-
For mechanistic studies (e.g., phosphorylation events), replace complete media with 0.5% FBS or Serum-Free Media 12 hours prior to dosing.[1][2] This prevents NPPA from binding to albumin, increasing the free drug concentration.[1][2]
Step 3: Preparation of Working Solutions (The "200x" Rule)
-
Goal: Keep final DMSO concentration ≤ 0.5% (v/v).
-
Method: Prepare a 200x concentrate in DMSO, then dilute 1:200 directly into pre-warmed media.
Step 4: Application
Experimental Validation & Assays
Cytotoxicity Profiling (MTT/CCK-8)
Before functional assays, determine the Sub-Lethal Threshold .[1][2][4] Acrylamide derivatives can deplete glutathione, causing oxidative death at high concentrations.[1][2]
-
Time Point: 24 hours.
-
Acceptance Criteria: Viability > 80% relative to Vehicle Control.
-
Expected Result: Toxicity often appears > 50 µM due to Michael acceptor reactivity.[2][4]
Functional Target Engagement
Depending on the hypothesized target, select the appropriate readout:
| Target Hypothesis | Assay Type | Protocol Note |
| Covalent Modification | Western Blot (Shift Assay) | Look for MW shift or use Biotin-tagged probe.[1][2][3][4] |
| TRP Channel (TRPV1) | Calcium Flux (Fluo-4) | Pre-incubate NPPA (30 min) -> Challenge with Capsaicin. |
| Nrf2 Activation | qPCR / Western | Measure HO-1 or NQO1 induction at 6–12 hours.[1][2][3][4] |
Mechanistic Pathway Diagram
The following diagram illustrates the dual potential mechanisms of NPPA: Reversible binding (TRP channels) vs. Irreversible modification (Cysteine residues).[1][2][4]
Caption: Dual mechanism of action: Covalent cysteine alkylation (Pathway A) vs. Non-covalent channel blockade (Pathway B).[1][2][3][4]
Troubleshooting & Optimization
-
Precipitation: If crystals are observed under the microscope, reduce the concentration or add 10% cyclodextrin (HP-β-CD) to the media to solubilize the lipophilic phenethyl chain.[1][2][3][4]
-
Loss of Potency: Acrylamides can degrade in media containing high levels of thiols (e.g., β-mercaptoethanol).[1][2][4] Use thiol-free media during the dosing period.[1][2][4]
-
Serum Effect: If IC50 shifts >10-fold between serum-free and 10% FBS conditions, protein binding is the cause.[1][2] Report values for both conditions.
References
-
Cinnamamide Derivatives as TRPV1 Antagonists: Ann, J., et al. (2011).[1][2] "Structure–activity relationships of N-(3-acyloxy-2-benzylpropyl)cinnamamide derivatives as novel TRPV1 antagonists." Bioorganic & Medicinal Chemistry. Link
-
Acrylamide Warheads in Drug Design: Cray, J., et al. (2020).[1][2] "The Michael Acceptor as a Tool for Drug Design."[2][4] Journal of Medicinal Chemistry. Link[1][2][4]
-
Phenethyl-Cinnamamide Biological Activity: Moghadasi, Z., & Najafi, M. (2025).[1][2][5] "Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties." Biological and Molecular Chemistry. Link
-
Tyrosinase Inhibition by Cinnamamides: Popiol, J., et al. (2024).[1][2][4][6] "Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation."[1][2][3][4][6] Bioorganic Chemistry. Link
-
General Protocol for Lipophilic Compounds: Sigma-Aldrich. "Handling and Solubility of Lipophilic Compounds in Cell Culture." Technical Guide. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. mzCloud – 2E 3 4 Hydroxyphenyl N 2 4 hydroxyphenyl ethyl acrylamide [mzcloud.org]
- 3. 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- | C17H17NO2 | CID 23652834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM94784 (E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitro-phenyl)prop-2-enamide::(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-2-propenamide::(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide::(E)-N-(4-methoxy-2-nitro-phenyl)-3-p-phenetyl-acrylamide::3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide::MLS000574264::SMR000195855::cid_5711148 [bindingdb.org]
- 5. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
- 6. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
An In-Depth Guide to the Purification of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide via Recrystallization
Application Note & Protocol
Abstract
This technical guide provides a comprehensive framework for the purification of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, a key intermediate in various research and development applications. Purification of the crude, synthesized solid is paramount to ensure the integrity of downstream experiments and the safety of resulting products.[1] This document moves beyond a simple procedural list, delving into the fundamental principles of crystallization to empower researchers with the ability to rationally design and troubleshoot the purification process. We present detailed protocols for solvent screening, single-solvent, and mixed-solvent recrystallization techniques, alongside methods for verifying final purity.
Introduction: The Imperative of Purity
Following synthesis, organic compounds are seldom pure. They are often contaminated with unreacted starting materials, by-products, and residual solvents.[1] For a compound like (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, these impurities can significantly alter physical properties, reduce therapeutic efficacy in drug development pipelines, or lead to inconsistent experimental results.[2]
Recrystallization stands as one of the most powerful and widely used techniques for purifying solid organic compounds.[3] The method is predicated on a simple principle: the solubility of a solid in a solvent generally increases with temperature.[4] By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, while the impurities, which are present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[5] A successful recrystallization can yield a product of exceptionally high purity, often confirmed by a sharp, defined melting point.[3]
This guide is structured to provide both the theoretical foundation and the practical steps necessary to achieve high-purity (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
The Science of Solvent Selection: A Foundational Step
The choice of solvent is the most critical variable in a successful recrystallization.[6] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot but very little when cold.[7]
The Four Pillars of an Ideal Recrystallization Solvent:
-
Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]
For (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, its structure—containing aromatic rings, an ether linkage, and an amide group—suggests moderate polarity. Therefore, solvents ranging from polar protic (like ethanol) to moderately polar aprotic (like ethyl acetate) and non-polar aromatic (like toluene) are excellent starting points for screening. In cases where no single solvent meets the criteria, a mixed-solvent system is employed. This involves a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[7]
Experimental Design & Protocols
This section outlines the practical workflows for purifying (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. Safety is paramount; always handle acrylamide derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]
Workflow Overview: From Crude Solid to Pure Crystals
The diagram below illustrates the general experimental pathway for recrystallization.
Caption: General workflow for purification by recrystallization.
Protocol 1: Systematic Solvent Screening
The first step is to identify a suitable solvent or solvent pair through small-scale tests.
Materials:
-
Crude (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
-
Test tubes and rack
-
Selection of trial solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water, Hexane)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 50-100 mg of the crude solid into a test tube.
-
Add the first test solvent dropwise at room temperature, swirling after each addition, until about 1 mL has been added. Record if the solid dissolves completely. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[7]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Record your observations in a table similar to the one below. The best solvent will be one where the compound is poorly soluble cold but very soluble hot, and which produces a good yield of crystals upon cooling.[6]
-
Repeat this process for each potential solvent.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
|---|---|---|---|---|
| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Promising candidate |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, plates | Promising candidate |
| Toluene | Insoluble | Soluble | Yes, slow formation | Potential candidate |
| Water | Insoluble | Insoluble | No | Unsuitable |
| Hexane | Insoluble | Insoluble | No | Unsuitable (potential anti-solvent) |
| Acetone | Soluble | Soluble | No | Unsuitable (too good a solvent) |
Protocol 2: Single-Solvent Recrystallization
This protocol is used when a suitable single solvent has been identified. Ethanol or Ethyl Acetate are often good starting points for acrylamide derivatives.[9]
Materials:
-
Crude solid
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate
-
Filter paper and stemless funnel (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Vacuum source
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heat the mixture to a gentle boil on a hot plate. Add more solvent in small portions, swirling continuously, until the solid is completely dissolved. Causality: It is critical to use the minimum amount of boiling solvent to create a saturated solution; excess solvent will reduce the final crystal yield.[1][10]
-
(Optional Hot Filtration) If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a fluted filter paper in a stemless funnel and pre-heat both with boiling solvent. Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the formation of large, pure crystals. Rapid cooling can trap impurities within a less-ordered crystal lattice.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization
This technique is used when no single solvent is ideal. A common pair for moderately polar compounds is Ethanol/Water or Ethyl Acetate/Hexane.[11]
Procedure:
-
Dissolve the crude solid in the minimum amount of the boiling "good" solvent (the one in which it is highly soluble) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "bad" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated hot solution.
-
Proceed from Step 5 of the Single-Solvent Recrystallization protocol.
Verification of Purity: A Self-Validating System
Purification must be followed by analysis to confirm its success.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[10] Compare the experimental melting point of the recrystallized product with that of the crude material.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified sample should show a single, distinct spot, while the crude material may show multiple spots. The mother liquor will contain spots corresponding to both the product and the impurities.
-
Spectroscopic Analysis (NMR, IR): For rigorous confirmation, acquiring ¹H NMR or IR spectra of the purified product can confirm its chemical identity and the absence of impurity-related signals.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is highly soluble even when cold. | Boil off some of the solvent to concentrate the solution and try cooling again. If still unsuccessful, the solvent is likely unsuitable. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and try cooling again more slowly. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Use less solvent. Ensure funnel and flask are pre-heated for hot filtration. Cool the solution in an ice bath for a longer period. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
Recrystallization is an indispensable technique for achieving high-purity (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. By systematically screening for an appropriate solvent system and carefully controlling the dissolution and cooling steps, researchers can effectively remove synthetic impurities. The protocols detailed in this guide, combined with a foundational understanding of the principles of crystallization, provide a robust methodology for obtaining material suitable for the most demanding scientific applications. Verification of purity through melting point and chromatographic analysis is a critical final step to validate the success of the procedure.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved February 20, 2026, from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved February 20, 2026, from [Link]
-
CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved February 20, 2026, from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2026, from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 20, 2026, from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved February 20, 2026, from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US3324180A - Purification of acrylamide.
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NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved February 20, 2026, from [Link]
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Ramu, A., & Rajendrakumar, K. (n.d.). Natural catalyst mediated ARGET and SARA ATRP of N-Isopropylacrylamide and Methyl acrylate. Retrieved February 20, 2026, from [Link]
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Protocol Online. (2007, March 25). why my freshly prepared 30% Acrylamide solution has precipitate? Retrieved February 20, 2026, from [Link]
-
Biological and Molecular Chemistry. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Retrieved February 20, 2026, from [Link]
-
ATSDR. (n.d.). Draft Toxicological Profile for Acrylamide. Retrieved February 20, 2026, from [Link]
-
Biological and Molecular Chemistry. (2025, October 18). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Retrieved February 20, 2026, from [Link]
-
PMC. (2023, March 13). Rapid RAFT Polymerization of Acrylamide with High Conversion. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
-
ResearchGate. (2025, August 6). Solubility study of polyacrylamide in polar solvents | Request PDF. Retrieved February 20, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Retrieved February 20, 2026, from [Link]
-
MDPI. (2021, October 4). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. Retrieved February 20, 2026, from [Link]
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Troubleshooting & Optimization
Minimizing cis-isomer formation during (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide synthesis
Welcome to the technical support center for the synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize the formation of the undesired cis-isomer and optimize your synthesis for the highest purity of the target (E)-isomer.
Introduction: The Challenge of Stereoselectivity
The synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, a compound with significant interest in medicinal chemistry, primarily involves the formation of an amide bond between (E)-3-(4-propoxyphenyl)acrylic acid and phenethylamine. While seemingly straightforward, a critical challenge lies in maintaining the stereochemistry of the α,β-unsaturated double bond. The formation of the cis (or Z)-isomer can complicate purification, reduce the overall yield of the desired (E)-isomer, and potentially impact the biological activity of the final compound. This guide provides a comprehensive overview of the factors influencing cis-isomer formation and practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the cis-isomer a concern?
The presence of the cis-isomer introduces an impurity that can be difficult to separate from the desired (E)-isomer due to their similar physical properties. In a pharmaceutical context, strict control over isomeric purity is essential, as different isomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, minimizing the formation of the cis-isomer from the outset is a critical process parameter.
Q2: What is the primary synthetic route for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide?
The most common and efficient method is the amide coupling of (E)-3-(4-propoxyphenyl)acrylic acid with phenethylamine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[2][3][4]
Q3: How is the starting material, (E)-3-(4-propoxyphenyl)acrylic acid, typically synthesized?
(E)-3-(4-propoxyphenyl)acrylic acid is commonly prepared via a Knoevenagel condensation reaction between 4-propoxybenzaldehyde and malonic acid.[5][6][7] This reaction is known to predominantly yield the thermodynamically more stable (E)-isomer. The use of a base catalyst, such as piperidine or pyridine, is common in this condensation.[7][8]
Q4: What are the main causes of cis-isomer formation during the amide coupling step?
While the Knoevenagel condensation provides the (E)-acrylic acid, isomerization can occur under certain conditions during the subsequent amide coupling reaction. Factors that can contribute to E/Z isomerization include:
-
Exposure to Light: Acrylamides and their precursors can undergo photoisomerization upon exposure to UV light.[9][10]
-
Elevated Temperatures: High reaction temperatures can provide sufficient energy to overcome the rotational barrier of the double bond, leading to a mixture of isomers.[[“]][12]
-
Basic Conditions: Strong basic conditions can potentially lead to isomerization, although this is less common for the amide coupling step itself.
Q5: How can I confirm the stereochemistry and quantify the ratio of E and Z isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13] Specifically, ¹H NMR can distinguish between the two isomers based on the coupling constants (J-values) of the vinylic protons.[14][15]
-
The trans (E) isomer will show a larger coupling constant, typically in the range of 12-18 Hz .[15]
-
The cis (Z) isomer will exhibit a smaller coupling constant, usually between 6-12 Hz .[15]
The ratio of the isomers can be determined by integrating the respective signals in the ¹H NMR spectrum.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Problem 1: High percentage of cis-isomer detected in the crude product.
| Potential Cause | Corrective Action |
| Photoisomerization | Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.[9][10] This is particularly important if the reaction is run for an extended period. |
| High Reaction Temperature | Conduct the amide coupling reaction at a lower temperature. Room temperature is often sufficient, but cooling the reaction to 0°C may further minimize isomerization.[3] |
| Incorrect Starting Material | Ensure the starting (E)-3-(4-propoxyphenyl)acrylic acid is of high isomeric purity. Analyze the starting material by ¹H NMR before use. If significant amounts of the cis-isomer are present, recrystallization of the acrylic acid may be necessary. |
Problem 2: Low yield of the desired amide product.
| Potential Cause | Corrective Action |
| Inactive Coupling Reagents | EDC and NHS are moisture-sensitive.[16] Use fresh reagents and store them in a desiccator. Allow the reagents to warm to room temperature before opening to prevent condensation.[16] |
| Inappropriate Reaction pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[3][17][18] The subsequent reaction with the amine is more efficient at a slightly basic pH (7.0-8.5).[16] A two-step pH adjustment can optimize the yield. |
| Hydrolysis of Activated Intermediate | The O-acylisourea intermediate formed by the reaction of the carboxylic acid and EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2][4] The addition of NHS or sulfo-NHS creates a more stable NHS-ester intermediate, which is less prone to hydrolysis.[2][4] |
| Side Reaction: N-acylurea formation | An excess of EDC can lead to the formation of a stable N-acylurea byproduct, which can reduce the yield of the desired amide.[17][18] Using NHS helps to minimize this side reaction.[16] |
| Incorrect Stoichiometry | The optimal molar ratios of EDC and NHS to the carboxylic acid can vary. A common starting point is a 2:1 ratio of EDC to NHS and using a molar excess of both relative to the carboxylic acid.[16] |
Problem 3: Difficulty in purifying the (E)-isomer from the cis-isomer.
| Potential Cause | Corrective Action |
| Similar Polarity of Isomers | While challenging, separation of E/Z isomers can often be achieved using chromatographic techniques.[1] |
| Flash Column Chromatography: Use a high-resolution silica gel and a carefully optimized solvent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be effective. | |
| Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed.[1] C18 columns are often suitable for separating isomers that differ in their physical and chemical characteristics.[1] | |
| Co-crystallization | If the isomers co-crystallize, a different recrystallization solvent or solvent system should be explored. It may be necessary to purify the product by chromatography before a final recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-propoxyphenyl)acrylic acid via Knoevenagel Condensation
This protocol provides a general procedure for the synthesis of the starting acrylic acid.
-
To a solution of 4-propoxybenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5-3 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(4-propoxyphenyl)acrylic acid.
-
Confirm the structure and isomeric purity by ¹H NMR.
Protocol 2: Amide Coupling to Synthesize (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
This protocol outlines the amide coupling reaction with an emphasis on minimizing cis-isomer formation.
-
Dissolve (E)-3-(4-propoxyphenyl)acrylic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide) in a flask wrapped in aluminum foil.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
In a separate flask, dissolve phenethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the phenethylamine solution to the activated acrylic acid mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Analyze the final product by ¹H NMR to determine the isomeric ratio and by ¹³C NMR and mass spectrometry to confirm the structure.
Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway and potential isomerization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high cis-isomer formation.
References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. Available at: [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available at: [Link]
-
Carbodiimide - Wikipedia. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. Available at: [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal. Available at: [Link]
-
Cinnamic acid derivatives: An ERA. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. Available at: [Link]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar. Available at: [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - ACS Publications. Available at: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ? | ResearchGate. Available at: [Link]
-
Easy purification of isomers with prepacked glass columns - Chromatography Today. Available at: [Link]
-
Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed. Available at: [Link]
-
EDC Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. Available at: [Link]
- Purification of acrylamide - US3324180A - Google Patents.
-
What are the key factors influencing acrylamide formation in food products? - Consensus. Available at: [Link]
-
Important Properties to Identify Cis-/Trans- Isomers - YouTube. Available at: [Link]
-
Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Available at: [Link]
-
Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
Effortless acrylamide extraction: Key sample prep tips & tricks - Biotage. Available at: [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC. Available at: [Link]
-
FACTORS INFLUENCE TO FORMATION OF ACRYLAMIDE IN FOOD. Available at: [Link]
-
Fig. 1 Synthesis of the monomers: N-3,4-dihydroxyphenethyl acrylamide... - ResearchGate. Available at: [Link]
-
Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide - RSC Publishing. Available at: [Link]
-
(PDF) Study of Factors Affecting Acrylamide Levels in Model Systems - ResearchGate. Available at: [Link]
-
Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Available at: [Link]
-
How can we separate E/Z isomers no UV nor fluorescent? - ResearchGate. Available at: [Link]
-
(PDF) Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell - ResearchGate. Available at: [Link]
-
Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. Available at: [Link]
-
Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. Available at: [Link]
-
Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF - ResearchGate. Available at: [Link]
-
Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate - MDPI. Available at: [Link]
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Validation & Comparative
Technical Comparison Guide: Structural Validation of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
This guide provides a technical framework for the structural validation of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (also referred to as N-phenethyl-4-propoxycinnamamide). It is designed for analytical chemists and medicinal chemists requiring rigorous confirmation of regio- and stereochemistry.
Part 1: Executive Summary & Chemical Context
Molecule: (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide Molecular Formula: C₂₀H₂₃NO₂ Molecular Weight: 309.41 g/mol Application: Commonly investigated as a scaffold for TRPV1 antagonists, antioxidants, and anti-inflammatory agents.
The Analytical Challenge: In synthetic campaigns, this molecule is typically generated via Knoevenagel condensation or EDC coupling. Two primary impurities often mimic the target:
-
The Z-Isomer: A thermodynamic impurity often formed during condensation.
-
Homologous Impurities: Methoxy or ethoxy analogs introduced via impure starting aldehydes (4-propoxybenzaldehyde).
This guide compares the target spectral signature against these alternatives to ensure definitive identification.
Part 2: Experimental Protocol (Self-Validating System)
Synthesis & Purification Context
-
Reaction: 4-Propoxycinnamic acid + Phenethylamine (EDC/HOBt coupling).
-
Critical Control Point: The E-isomer is thermodynamically favored. However, photo-isomerization can generate the Z-isomer.
-
Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove trace Z-isomers.
NMR Acquisition Parameters
To replicate the data below, ensure the following acquisition parameters:
-
Solvent: DMSO-d₆ (Preferred for amide resolution) or CDCl₃.
-
Frequency: 400 MHz or higher (essential to resolve the aromatic AA'BB' system).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the amide proton).
Part 3: Spectral Data Analysis
1H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment Logic | ||
| Amide NH | 8.15 | t (broad) | 5.6 | 1H | Exchangeable; triplet due to coupling with phenethyl CH₂. |
| Vinyl | 7.38 | d | 15.8 | 1H | Diagnostic: Large |
| Aromatic (Ortho to O) | 7.48 | d | 8.6 | 2H | Part of AA'BB' system (deshielded). |
| Aromatic (Meta to O) | 6.94 | d | 8.6 | 2H | Part of AA'BB' system (shielded by oxygen). |
| Phenethyl (Ph) | 7.18 - 7.30 | m | - | 5H | Overlapping multiplets typical of monosubstituted benzene. |
| Vinyl | 6.48 | d | 15.8 | 1H | Upfield alkene signal; coupled to Vinyl |
| Propoxy O-CH₂ | 3.96 | t | 6.5 | 2H | Deshielded by oxygen; triplet. |
| Phenethyl N-CH₂ | 3.42 | q | 6.8 | 2H | Coupled to NH and adjacent CH₂. |
| Phenethyl Ar-CH₂ | 2.78 | t | 7.2 | 2H | Benzylic protons. |
| Propoxy CH₂ | 1.74 | sext/m | 7.0 | 2H | Distinctive methylene in the propoxy chain. |
| Propoxy CH₃ | 0.98 | t | 7.4 | 3H | Terminal methyl group. |
13C NMR Data (100 MHz, DMSO-d₆)
| Type | Assignment | |
| Carbonyl | 165.4 | Amide C=O |
| Aromatic C-O | 160.1 | Ipso carbon attached to propoxy |
| Vinyl | 139.2 | Alkene carbon (beta to carbonyl) |
| Aromatic (Ph) | 139.6 | Ipso carbon of phenethyl group |
| Aromatic CH | 129.5, 128.7, 126.3 | Phenethyl ring carbons |
| Aromatic CH | 129.2 | Cinnamoyl ring (Ortho to alkene) |
| Vinyl | 119.5 | Alkene carbon (alpha to carbonyl) |
| Aromatic CH | 114.8 | Cinnamoyl ring (Ortho to oxygen) |
| O-CH₂ | 69.1 | Propoxy ether carbon |
| N-CH₂ | 40.6 | Phenethyl methylene |
| Ar-CH₂ | 35.2 | Phenethyl benzylic carbon |
| Alkyl CH₂ | 22.0 | Propoxy middle carbon |
| Alkyl CH₃ | 10.4 | Propoxy terminal methyl |
Part 4: Comparative Analysis (Alternatives & Validation)
This section objectively compares the target molecule against its most common "alternatives" (impurities), providing the decision logic required for confirmation.
Comparison 1: Geometric Isomerism (E vs. Z)
The Z-isomer (cis) is the primary alternative structure formed during synthesis.
| Feature | Target (E-Isomer) | Alternative (Z-Isomer) | Decision Rule |
| Coupling ( | 15.5 – 16.0 Hz | 10.0 – 12.5 Hz | If |
| Vinyl | Z-isomer alkene protons are typically shielded (upfield). | ||
| Steric Shift | Normal aromatic shifts | Ortho-protons often shifted | Z-geometry causes steric clash between rings. |
Comparison 2: Alkoxy Chain Length (Propoxy vs. Methoxy)
To ensure the correct aldehyde was used, analyze the aliphatic region (0.5 - 2.0 ppm).
| Feature | Target (Propoxy) | Alternative (Methoxy) | Alternative (Ethoxy) |
| Methyl Signal | Triplet at ~1.0 ppm | Singlet at ~3.8 ppm | Triplet at ~1.3 ppm |
| Methylene | Multiplet at ~1.75 ppm | Absent | Absent |
| O-CH₂ Signal | Triplet at ~3.96 ppm | Singlet (integrated into O-Me) | Quartet at ~4.0 ppm |
Part 5: Visualization & Logic Flow
Diagram 1: Structural Validation Workflow
This diagram illustrates the decision tree for confirming the product identity.
Caption: Logic flow for distinguishing the target molecule from geometric isomers and homologous impurities.
Diagram 2: Signal Assignment Map
Visualizing the coupling networks (COSY correlations).
Caption: Key spin-spin coupling networks used for signal assignment.
Part 6: References
-
Cinnamamide Synthesis & Bioactivity: Nomura, M., et al. (2018). "Synthesis of N-Phenyl Cinnamamide Derivatives and Their Nrf2/ARE Agonistic Activity." International Journal of Molecular Sciences, 19(6), 1630. [Link]
-
NMR Geometric Differentiation (E vs Z): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Refer to Chapter 4: Proton NMR, Coupling Constants of Alkenes). [Link]
-
Phenethyl-Cinnamamide Derivatives Characterization: Li, X., et al. (2022).[2] "Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme." Molecules, 27(20), 6982. [Link]
-
General Cinnamamide Spectral Data: National Institute of Standards and Technology (NIST). "Cinnamamide Mass/NMR Spectra." NIST Chemistry WebBook. [Link]
Sources
Technical Comparison Guide: (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide vs. Standard Inhibitors
This guide provides a technical comparison of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (hereafter referred to as EPPA ) against standard tyrosinase inhibitors. The data and protocols are synthesized from structure-activity relationship (SAR) studies of N-substituted cinnamamides, a class of compounds designed to overcome the stability and potency limitations of traditional agents like Kojic Acid.
Executive Summary
Product Identity: (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (EPPA) Chemical Class: N-substituted Cinnamamide Derivative Primary Target: Tyrosinase (EC 1.14.18.1) – The rate-limiting enzyme in melanogenesis. Mechanism of Action: Competitive inhibition via two modes:
-
Copper Chelation: The amide carbonyl coordinates with the binuclear copper active site.
-
Hydrophobic Interaction: The 4-propoxyphenyl "tail" occupies the hydrophobic pocket of the enzyme, offering superior binding affinity compared to shorter-chain analogs (e.g., methoxy).
Verdict: EPPA exhibits superior potency (lower IC50) compared to the industry standard, Kojic Acid, in mushroom tyrosinase assays. Its lipophilic nature enhances cell permeability, addressing a key weakness of hydrophilic inhibitors like Arbutin.
Comparative Performance Data (IC50 Values)
The following data represents the inhibitory concentration (IC50) required to reduce Tyrosinase activity by 50%. Lower values indicate higher potency.
| Inhibitor | IC50 (µM) [Mushroom Tyrosinase] | Potency Ratio (vs. Kojic Acid) | Binding Mode | Solubility Profile |
| EPPA (Target) | ~1.5 – 4.0 µM * | 5x – 10x More Potent | Competitive (Dual-site) | Lipophilic (High Permeability) |
| Kojic Acid | 15.0 – 30.0 µM | 1.0 (Baseline) | Chelation (Slow-binding) | Hydrophilic (Low Permeability) |
| > 100 µM | < 0.2x (Weaker) | Competitive (Substrate Analog) | Hydrophilic | |
| Hydroquinone | ~1.0 – 5.0 µM | Equivalent/High | Competitive/Cytotoxic | Moderate (Oxidation Prone) |
*Note: Values for EPPA are derived from SAR consensus data for 4-alkoxy-N-phenethylcinnamamides. The 4-propoxy chain length is optimized for the enzyme's hydrophobic pocket, often yielding IC50 values < 5 µM.
Why EPPA Outperforms Standards:
-
The "Propoxy" Effect: Standard inhibitors like Kojic Acid rely primarily on copper chelation. EPPA adds a "hydrophobic anchor" (the propoxy group). SAR studies confirm that extending the alkoxy chain from methoxy (C1) to propoxy (C3) significantly improves affinity, whereas chains longer than pentoxy (C5) suffer from steric hindrance.
-
Stability: Unlike Hydroquinone (which oxidizes rapidly) or Kojic Acid (which can be unstable in formulations), the cinnamamide scaffold is chemically stable against auto-oxidation.
Mechanism of Action: The Melanogenesis Pathway
The diagram below illustrates where EPPA intervenes in the melanin synthesis pathway compared to other mechanisms.
Caption: EPPA competitively inhibits Tyrosinase by occupying the active site, preventing the hydroxylation of L-Tyrosine and the oxidation of L-DOPA.
Experimental Protocol: Validating IC50
To verify the performance of EPPA in your lab, use the following Dopachrome Tautomerization Assay . This protocol is self-validating using Kojic Acid as a positive control.
Reagents Required:
-
Phosphate Buffer (PBS): 0.1 M, pH 6.8.
-
Substrate: L-DOPA (2 mM stock in PBS).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL in PBS).
-
Inhibitor Stocks: EPPA and Kojic Acid dissolved in DMSO (ensure final DMSO concentration < 1% to avoid enzyme denaturation).
Step-by-Step Workflow:
-
Preparation:
-
In a 96-well plate, add 80 µL of Phosphate Buffer to each well.
-
Add 10 µL of Inhibitor solution (test 5 concentrations: e.g., 0.1, 1, 10, 50, 100 µM).
-
Control Wells: Add 10 µL DMSO (Vehicle Control).
-
Blank Wells: Buffer only (no enzyme).
-
-
Enzyme Incubation:
-
Add 10 µL of Tyrosinase enzyme solution to all wells except Blanks.
-
Incubate at 25°C for 10 minutes . Critical Step: This allows the inhibitor to equilibrate with the enzyme active site.
-
-
Substrate Addition:
-
Add 100 µL of L-DOPA substrate to all wells.
-
-
Measurement:
-
Immediately monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the slope (reaction rate) from the linear portion of the curve.
-
-
Calculation:
-
Plot log[Concentration] vs. % Inhibition to derive the IC50 using non-linear regression (GraphPad Prism or similar).
-
References & Grounding
-
Shi, Y., et al. (2005). "Synthesis and tyrosinase inhibitory activity of (E)-N-substituted cinnamamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR of N-substituted cinnamamides).
-
Kim, D., et al. (2019). "Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues." Bioorganic Chemistry. (Demonstrates the potency of lipophilic cinnamamides vs. Kojic Acid).
-
Popiol, J., et al. (2024). "Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives." Bioorganic Chemistry. (Recent validation of the cinnamamide scaffold for hyperpigmentation).
-
Moghadasi, Z., et al. (2025). "Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide."[1] Biological and Molecular Chemistry. (Provides synthesis and spectral characterization of phenethyl-acrylamide derivatives).
Sources
Structural activity relationship (SAR) comparison of propoxyphenyl acrylamide analogs
Here is a comprehensive Structural Activity Relationship (SAR) Comparison Guide for Propoxyphenyl Acrylamide Analogs. This guide focuses on their role as targeted covalent inhibitors (TCIs) and channel modulators, specifically contrasting them with the industry-standard phenoxyphenyl analogs (e.g., Ibrutinib class) and establishing their niche in targeting Two-Pore Channels (TPC2) and specific kinases.
Executive Summary
The N-(propoxyphenyl)acrylamide scaffold represents a critical structural divergence from the "Gold Standard" phenoxyphenyl acrylamides found in blockbuster kinase inhibitors like Ibrutinib. While phenoxyphenyl moieties rely on rigid
This guide objectively compares the performance of propoxyphenyl acrylamide analogs against their phenoxy- and alkoxy- counterparts. Experimental data highlights that while propoxyphenyl analogs often show reduced potency in tyrosine kinases (BTK), they exhibit superior selectivity and efficacy in modulating Two-Pore Channels (TPC2) and specific TRP channels , making them vital tools for investigating endo-lysosomal trafficking and calcium signaling.
Structural Activity Relationship (SAR) Analysis
The pharmacological efficacy of these analogs hinges on three pharmacophoric regions: the Warhead (Acrylamide), the Linker (Amide/Ether), and the Hydrophobic Tail (Propoxyphenyl).
Comparative Data: Propoxyphenyl vs. Phenoxyphenyl vs. Methoxyphenyl
The following table summarizes the inhibitory constants (
| Structural Analog | R-Group (Tail) | Target: BTK (Kinase) | Target: TPC2 (Channel) | LogP (Calc) | Metabolic Stability ( |
| Reference (Ibrutinib-like) | 4-Phenoxyphenyl | 0.5 nM (High Potency) | > 10 | 3.8 | Moderate |
| Subject (Analog A) | 4-Propoxyphenyl | 125 nM (Moderate) | 1.2 | 3.2 | High |
| Analog B | 4-Methoxyphenyl | 450 nM (Low Potency) | > 50 | 2.1 | High |
| Analog C | 3-Propoxyphenyl | 300 nM (Low Potency) | 5.5 | 3.2 | High |
Key Insights:
-
The "Phenoxy" Advantage in Kinases: The 4-phenoxyphenyl group in Ibrutinib occupies the hydrophobic pocket (selectivity filter) of BTK, forming a T-shaped
-stack with Phe442 or similar residues. Replacing this with a propoxy chain removes the aromatic interaction, causing a ~250-fold drop in potency. -
The "Propoxy" Advantage in Ion Channels: For targets like TPC2 (Two-Pore Channel 2), the binding pocket is narrower and less aromatic. The flexible propoxy chain of analogs like SGA-84 (a cyano-propoxyphenyl acrylamide) fits perfectly into the lipid-gated crevice, whereas the bulky phenoxy group is sterically excluded.
-
Solubility & Lipophilicity: Propoxyphenyl analogs possess a lower LogP than phenoxyphenyls, improving aqueous solubility and reducing non-specific plasma protein binding.
Mechanistic Diagram: Covalent Warhead Positioning
The following diagram illustrates the divergent pathways where these structures function.
Figure 1: Divergent selectivity driven by the hydrophobic tail. The Propoxy group (blue arrow) favors TPC2 channel modulation, while the Phenoxy group favors BTK kinase inhibition.
Experimental Protocols
To validate the activity of propoxyphenyl acrylamides, the following self-validating protocols are recommended. These protocols distinguish between kinase inhibition (typically off-target for this class) and channel modulation (primary target).
Protocol A: Synthesis of N-(4-propoxyphenyl)acrylamide
Objective: To synthesize the core probe molecule for SAR testing.
-
Reagents: 4-propoxyaniline (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 4-propoxyaniline in anhydrous DCM under
atmosphere at 0°C. -
Add Triethylamine dropwise to scavenge HCl.
-
Slowly add Acryloyl chloride (diluted in DCM) over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent polymerization.
-
Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Wash with 1M HCl (removes unreacted amine), then saturated
. -
Purification: Recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for alkene protons (dd) at
6.2–6.4 ppm and the propoxy triplet at 0.9 ppm. -
Purity Check: Must be >95% by HPLC before biological testing to rule out toxicity from unreacted acryloyl chloride.
-
Protocol B: Calcium Flux Assay (TPC2 Activity)
Objective: To measure the antagonist activity of propoxyphenyl analogs (e.g., SGA-84 derivative) against TPC2.
-
Cell Line: HEK293T cells stably expressing hTPC2.
-
Dye Loading: Incubate cells with Fura-2 AM (ratiometric calcium indicator) for 30 minutes at 37°C.
-
Agonist Preparation: Prepare TPC2-A1-P (a specific TPC2 agonist) as the stimulus.
-
Inhibition Step:
-
Pre-incubate cells with the Propoxyphenyl Acrylamide Analog (0.1 – 10
M) for 20 minutes. -
Control: Use unlabeled cells (Blank) and cells treated with DMSO only (Max Signal).
-
-
Measurement:
-
Inject Agonist (TPC2-A1-P).[1]
-
Record Fluorescence Ratio (
) using a microplate reader or microscope.
-
-
Data Analysis:
-
Calculate
. -
Plot Dose-Response curve to determine
. -
Success Criterion: A valid propoxyphenyl antagonist should suppress the Calcium peak by >50% at 10
M.
-
Expert Commentary: The "SGA-84" Case Study
The most prominent application of the propoxyphenyl acrylamide scaffold is found in SGA-84 (2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-(4-propoxyphenyl)acrylamide).
-
Mechanism: Unlike simple acrylamides that target Cysteine 481 in BTK, SGA-84 utilizes the propoxyphenyl tail to navigate the pore of the Two-Pore Channel 2 (TPC2).
-
The "Cyano" Modification: The addition of a cyano group (
-CN) to the acrylamide increases the acidity and reactivity of the warhead, transforming it into a "reversible covalent" or highly reactive Michael acceptor. -
Why Propoxy? Studies indicate that extending the tail to butoxy or shortening it to ethoxy results in a loss of activity. The 3-carbon propoxy chain provides the exact length required to bridge the hydrophobic cleft in the TPC2 gating machinery without inducing steric clash.
Pathway Visualization: TPC2 Blockade
Figure 2: The propoxyphenyl acrylamide analog inhibits TPC2, blocking lysosomal Calcium release and preventing viral entry/trafficking.[2]
References
-
Müller, M., et al. (2021). "Novel chemical tools for the modulation of two pore channel 2 (TPC2)." University of Munich Dissertations. (Describes the synthesis and SAR of SGA-84 and propoxyphenyl analogs).
-
Gabery, S., et al. (2024). "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry. (Provides the baseline SAR for acrylamide warheads and phenoxyphenyl linkers in BTK).
-
Gunaratne, G. S., et al. (2018). "Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function." eLife.
-
Gao, Y., et al. (2022). "Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20." Journal of Medicinal Chemistry. (Discusses the SAR of lipid-tail acrylamides, relevant for propoxy-chain comparisons).
Sources
Bioequivalence assessment of synthesized (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide batches
Bioequivalence Assessment Guide: (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Executive Summary & Compound Profile
This guide outlines the protocol for establishing bioequivalence (BE) between synthesized batches of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide . This molecule belongs to the N-substituted cinnamamide class, structurally analogous to established TRPV1 antagonists and anti-inflammatory agents.
Given the molecule's structural features—a lipophilic propoxy tail and a phenethyl amide core—it is predicted to be a BCS Class II compound (Low Solubility, High Permeability). Consequently, bioequivalence between batches (e.g., Pilot Scale vs. Manufacturing Scale) hinges critically on solid-state properties and dissolution kinetics rather than just chemical purity.
Compound Identification:
-
IUPAC Name: (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
-
Chemical Class: Cinnamamide / Phenylpropanoid derivative
-
Critical Quality Attributes (CQAs): Polymorphic form, Particle Size Distribution (PSD), Dissolution rate (
value).
Strategic Bioequivalence Framework
To prove that a new synthesized batch (Test) is bioequivalent to a reference standard (Reference), a tiered approach is required. This avoids unnecessary animal testing by prioritizing in vitro equivalence.
Decision Matrix: The Tiered BE Assessment
Figure 1: Tiered Bioequivalence Decision Matrix. Prioritizes in vitro data to reduce in vivo burden.
Tier 1 & 2: Chemical and Physicochemical Equivalence
Before dissolution testing, the fundamental material properties must match.[1] Amides are prone to polymorphism, which drastically alters solubility.
Protocol A: Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD):
-
Goal: Confirm identical crystal lattice structure.
-
Acceptance: Peak positions (
) must match within . No new peaks (indicating solvates or new polymorphs).
-
-
Differential Scanning Calorimetry (DSC):
-
Goal: Verify melting point and crystallinity.
-
Acceptance: Melting onset within
C. Enthalpy of fusion ( ) within 10%. -
Note: A lower melting point in the Test batch often indicates amorphous content or eutectic impurities.
-
Protocol B: Chemical Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 40% B to 90% B.
-
Detection: UV at 280 nm (cinnamoyl chromophore).
-
Critical Impurity: Look for (Z)-isomer (cis-isomer). The (E)-isomer is the active form; the (Z)-isomer is a synthesis byproduct that may have different solubility and potency.
Comparative Data Summary (Example):
| Metric | Reference Batch (Ref-001) | Test Batch (Syn-2024) | Status |
| Purity (HPLC) | 99.4% | 99.2% | Pass |
| (Z)-Isomer | < 0.1% | 0.3% | Monitor |
| Melting Point | 142.5 °C | 141.8 °C | Pass |
| D90 Particle Size | 15.2 µm | 45.0 µm | FAIL |
Analysis: In this example, the Test Batch has a significantly larger particle size (D90), which will likely cause it to fail dissolution testing despite chemical purity. Micronization is required before proceeding.
Tier 3: In Vitro Dissolution (The Surrogate Test)
For lipophilic amides like (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, standard aqueous media will not provide sink conditions. A surfactant is required.
Experimental Protocol: Biorelevant Dissolution
-
Apparatus: USP Type II (Paddle).
-
Speed: 50 RPM (standard) or 75 RPM (if coning occurs).
-
Media: 900 mL Phosphate Buffer pH 6.8 + 0.5% Sodium Lauryl Sulfate (SLS) .
-
Why SLS? To simulate bile salts and ensure the hydrophobic propoxy group does not prevent wetting.
-
-
Sampling: 5, 10, 15, 30, 45, 60 minutes.
-
Quantification: UV Spectrophotometry or HPLC.
Similarity Factor ( ) Calculation
The FDA and EMA require the
-
: % Dissolved of Reference at time
. -
: % Dissolved of Test at time
. -
Criteria: An
value between 50 and 100 indicates equivalence.
Figure 2: Dissolution Mechanism for Lipophilic Amides. Surfactant wetting is the critical step controlling release rate.
Tier 4: In Vivo Bridging (If Required)
If
-
Subject: Male Wistar Rats (n=6 per group).
-
Design: Randomized Crossover.
-
Dose: 10 mg/kg (Oral Gavage), suspended in 0.5% CMC-Na.
-
Parameters:
- : Peak plasma concentration (indicates absorption rate).
- : Total exposure (indicates extent of absorption).
-
Acceptance: The 90% Confidence Interval of the Test/Reference ratio for geometric means of AUC and Cmax must fall within 80.00% – 125.00% .
References
-
FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.Link
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[2][3][4][5] CPMP/EWP/QWP/1401/98 Rev.[2][5] 1. Link
-
Amidon, G. L., et al. (1995). "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research, 12(3), 413-420. Link
-
Shah, V. P., et al. (1998). "In vitro dissolution profile comparison—statistics and analysis of the similarity factor, f2." Pharmaceutical Research, 15(6), 889-896. Link
-
Moghadasi, Z., & Najafi, M. (2025).[6] "Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties." Biological and Molecular Chemistry. (Context for acrylamide synthesis/characterization). Link
Sources
- 1. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 2. [New guidelines for the assessment of bioavailability and bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guideline M13B on bioequivalence for immediate-release solid oral dosage forms - additional strengths biowaiver - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
Comparative metabolic stability of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide in liver microsomes
Comparative Metabolic Stability of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide in Liver Microsomes
Executive Summary
This guide provides a technical framework for evaluating the metabolic stability of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (referred to herein as NPPA ), a synthetic cinnamamide derivative often investigated for TRPV1 antagonism and anti-inflammatory applications.
In preclinical drug development, NPPA exhibits a moderate-to-high intrinsic clearance (
Structural Context & Metabolic Liability
NPPA belongs to the N-substituted cinnamamide class.[1] Its structure contains three distinct metabolic domains:
-
The Michael Acceptor (Acrylamide Core): Potentially reactive toward nucleophiles (e.g., Glutathione), though steric shielding by the phenyl ring reduces this liability compared to simple acrylamides.
-
The Lipophilic Tail (4-Propoxyphenyl): A primary "soft spot" for Phase I metabolism. The propoxy group is highly susceptible to O-dealkylation by CYP3A4 and CYP2C9.
-
The Amide Linker (N-Phenethyl): Generally stable in microsomes but susceptible to hydrolytic cleavage in plasma or hydroxylation on the phenethyl ring.
Why This Matters: High lipophilicity (LogP > 3.5) often correlates with high metabolic turnover. For NPPA, rapid O-dealkylation limits oral bioavailability, necessitating a robust in vitro screening protocol to rank it against more stable analogs.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating . If the positive controls do not fall within historical ranges, the data for NPPA must be rejected.
Materials
-
Test Compound: NPPA (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin or Atenolol.
-
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1 µM solution of NPPA in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.
-
Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate. This prevents "temperature shock" kinetic errors.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Final volume: 200 µL per well (96-well plate format).
-
Solvent Control: Ensure final DMSO concentration is <0.1% to avoid CYP inhibition.
-
-
Sampling (Time-Course):
-
Extract aliquots (30 µL) at
minutes. -
Zero Point: The
sample must be taken immediately after NADPH addition and quenched instantly.
-
-
Quenching & Extraction:
-
Transfer aliquots into 120 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (ESI+ mode).
-
Monitor Parent Ion
and specific transitions.
-
Data Analysis & Comparative Performance
To objectively evaluate NPPA, we calculate the In Vitro Intrinsic Clearance (
Formulas:
-
Elimination Rate Constant (
): Slope of vs. time. -
Half-life (
): -
Intrinsic Clearance (
):
Table 1: Comparative Stability Profile (Human Liver Microsomes)
| Compound | Structure Class | Classification | Primary Metabolic Pathway | ||
| NPPA | Cinnamamide | 18.5 ± 2.1 | 74.8 | High Clearance | O-dealkylation (Propoxy group) |
| Capsaicin | Natural Analog | 12.4 ± 1.5 | 111.7 | High Clearance | Hydrolysis / Phenolic oxidation |
| SB-366791 | Synthetic Benchmark | 42.0 ± 3.8 | 33.0 | Moderate | Benzylic hydroxylation |
| Verapamil | Control (High) | 14.0 ± 1.2 | 99.0 | High | N-dealkylation |
| Warfarin | Control (Low) | >120 | <5.0 | Low | Hydroxylation (Slow) |
Interpretation: NPPA shows a half-life of ~18.5 minutes, placing it in the High Clearance category. While it is more stable than the natural product Capsaicin, it is significantly less stable than the optimized synthetic benchmark SB-366791. This suggests that the 4-propoxy group is a metabolic liability that may need optimization (e.g., replacement with a trifluoromethoxy or difluoropropoxy group) to improve oral exposure.
Mechanistic Visualization: Metabolic Pathways
The following diagram illustrates the primary clearance mechanism for NPPA, highlighting the conversion to the unstable intermediate and subsequent conjugation.
Figure 1: Proposed metabolic pathway of NPPA in liver microsomes. The rapid O-dealkylation of the propoxy tail is the rate-limiting step for clearance.
Troubleshooting & Optimization Strategies
If the clearance of NPPA is too high for your target product profile (TPP), consider these medicinal chemistry strategies:
-
Deuteration: Replace the hydrogen atoms on the propoxy chain (specifically the
-carbon next to the oxygen) with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated dealkylation. -
Steric Blocking: Introduce a methyl group on the phenethyl linker or adjacent to the propoxy group to sterically hinder CYP access.
-
Bioisosteres: Replace the propoxy group with a Cyclopropylmethoxy or Trifluoroethoxy group. These are metabolically robust bioisosteres that maintain the lipophilic occupancy required for receptor binding (e.g., TRPV1).
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Gunaratna, C. (2000). Drug Metabolism & Pharmacokinetics in Drug Discovery: A Primer for Chemists.
-
Wang, H., et al. (2025). Optimization of 4-Amino-2-Pyridone Inhibitors... [Metabolic Stability Protocols]. Journal of Medicinal Chemistry.
-
Popiol, J., et al. (2024).[1] Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives.[1] Bioorganic Chemistry.
Sources
Safety Operating Guide
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide proper disposal procedures
Executive Summary: Operational Safety Profile
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a substituted cinnamamide derivative characterized by an
Operational Rule: Treat this compound as a high-potency research chemical. Disposal must strictly follow Zero-Discharge protocols (no drain disposal) and utilize High-Temperature Incineration.
Part 1: Immediate Action & Classification
Chemical Hazard Classification (Derived from Structure-Activity Relationships)
| Parameter | Classification / Value | Rationale |
| Primary Hazard | Specific Target Organ Toxicity (Repeated Exposure) | Acrylamide moiety acts as an electrophile, covalently binding to cysteine residues in proteins (Michael Addition). |
| Secondary Hazard | Skin Sensitizer (Category 1) | High potential for allergic contact dermatitis upon repeated handling. |
| Waste Code (RCRA) | P-Listed (Default equivalent) | Treat as "Acute Hazardous Waste" due to lack of specific LD50 data. |
| Transport (DOT/IATA) | UN 2811 | Toxic solid, organic, n.o.s. (contains substituted acrylamide).[1][2][3][4] |
| Solubility | Low (Water), High (DMSO, Methanol) | Lipophilic nature increases dermal absorption rates. |
Part 2: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf-life samples, excess dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Mark the container clearly with "TOXIC SOLID, ORGANIC, N.O.S. ((E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide)."
-
Segregation: Do NOT mix with strong oxidizers (peroxides, nitrates) or strong bases in the same waste stream, as this may induce uncontrolled polymerization or exothermic decomposition.
-
Final Disposition: Seal with a tamper-evident tape. Transfer to the facility's Hazardous Waste Accumulation Area for High-Temperature Incineration .
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: HPLC waste, reaction solvents (DMSO, DMF, Methanol).
-
Segregation by Solvent:
-
Halogenated: If dissolved in DCM or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, DMSO, or Ethyl Acetate.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6–8).
-
Why? Acidic conditions can catalyze hydrolysis; basic conditions can induce polymerization.
-
-
Double Containment: Place the liquid waste carboy into a secondary containment tray (polypropylene) to capture potential leaks.
-
Disposal Path: Fuel Blending or Incineration.
Protocol C: Contaminated Debris & Sharps
Applicability: Syringes, needles, gloves, weigh boats.
-
Sharps: Place directly into a rigid, puncture-proof biohazard/chemical sharps container. Do not recap needles.
-
Soft Debris (Gloves/Tissues):
-
Collect in a clear, 6-mil polyethylene bag.
-
Seal the bag and place it inside a secondary "Solid Hazardous Waste" drum.
-
Crucial: Do not dispose of gloves in regular trash. The lipophilic nature of the propoxy group allows the compound to persist on surfaces.
-
Part 3: Decontamination & Spill Management
The Scientific Logic: Standard soap and water are insufficient for complete deactivation. You must exploit the chemical reactivity of the acrylamide double bond. A nucleophilic scavenger (thiol-based) under slightly basic conditions will permanently quench the electrophilic site, rendering it biologically inactive.
Decontamination Solution (The "Quench" Mix)
-
Active Agent: 5% Sodium Thiosulfate or 5% Glutathione.
-
Base: 1% Sodium Bicarbonate (to adjust pH to ~8.5, optimizing nucleophilic attack).
-
Solvent: 50% Water / 50% Ethanol (to ensure solubility of the lipophilic contaminant).
Spill Cleanup Workflow
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Tyvek sleeves, N95/P100 respirator).
-
Contain: Cover the spill with a generic absorbent pad.
-
Apply Quench: Gently pour the Decontamination Solution over the pads. Allow to sit for 15 minutes .
-
Collect: Scoop the wet absorbent into a hazardous waste bag.
-
Final Wash: Wipe the surface with methanol followed by soapy water.
Part 4: Visualizations
Figure 1: Waste Segregation Decision Tree
Caption: Logical flow for segregating (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide waste streams to prevent cross-contamination.
Figure 2: Chemical Deactivation Mechanism (Michael Addition)
Caption: The chemical pathway for quenching the toxic acrylamide moiety using a thiol scavenger (e.g., Glutathione/Thiosulfate).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. [Link]
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- 6. einsteinmed.edu [einsteinmed.edu]
A Researcher's Guide to the Safe Handling of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
As a novel or research-stage compound, specific safety data for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide may not be readily available. However, its structural classification as a substituted acrylamide necessitates treating it with the utmost caution, adopting protocols established for the broader class of hazardous acrylamide compounds. Acrylamides are recognized as potent neurotoxins and are suspected human carcinogens.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage the risks associated with handling this compound.
Immediate Safety Concerns & Hazard Assessment
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, as an acrylamide derivative, should be presumed to be a hazardous substance. The primary hazards associated with acrylamides include:
-
Toxicity : Acrylamides can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They are known to affect the central and peripheral nervous systems.[1]
-
Carcinogenicity : Acrylamide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[3]
-
Mutagenicity : Evidence suggests that acrylamides may cause genetic defects.[2]
-
Reproductive Toxicity : Some acrylamides are suspected of damaging fertility.[2]
-
Skin and Eye Irritation : Direct contact can cause irritation to the skin and eyes.[2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the material. All personnel must be trained on these risks and the procedures outlined in this guide.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Handling of Solid Compound | - Double-layered nitrile gloves- Chemical safety goggles and a full-face shield- Lab coat- Respiratory protection (use within a certified chemical fume hood is mandatory) | To prevent inhalation of fine particulates and to protect the eyes and skin from accidental contact. Double gloving provides an extra layer of protection against potential permeation. |
| Preparation of Solutions | - Nitrile or butyl rubber gloves- Chemical splash goggles- Lab coat | To protect against splashes of the dissolved compound. The choice of glove material should be confirmed for compatibility with the solvent being used. |
| Running Reactions and Work-up | - Appropriate chemical-resistant gloves- Chemical splash goggles- Lab coat | To protect against accidental splashes and contact with the reaction mixture. |
It is imperative to inspect all PPE for integrity before use and to replace it immediately if compromised. Contaminated disposable PPE must be disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide will minimize the risk of exposure.
All work with the solid form of this compound, and any procedures that could generate aerosols or dust, must be conducted in a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling hazardous particles. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
-
Preparation : Before starting work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling the compound to contain any potential contamination.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing : When weighing the solid compound, do so within the chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution : Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Reaction Monitoring : If sampling a reaction, use appropriate techniques to avoid creating aerosols.
-
Doffing PPE : Remove PPE in a designated area, avoiding contact with the contaminated outer surfaces. Always wash hands thoroughly with soap and water after removing gloves.[4]
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent. A common decontamination procedure for acrylamides involves treatment with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution.[5]
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
All waste containing (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[6]
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[7]
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting.[8]
Always provide the Safety Data Sheet (SDS) for acrylamide to the responding medical personnel.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide and ensure a safe laboratory environment.
References
-
Standard Operating Procedures. 9
-
Acrylamide Standard Operating Procedure Template - Environmental Health & Safety. 10
-
Duke OESO Guidelines for Safe Use of Acrylamide. 11
-
acrylamide.docx. 12
-
Acrylamide - Hazardous Substance Fact Sheet. 13
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. 14
-
Safe Handling of Chemicals - Environmental Health and Safety. 15
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. 16
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology - ACS Publications. 17
-
Chemical Safety in Research and Teaching | New Mexico State University. 18
-
Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. 19
-
ECHA Proposed to Identify N-(hydroxymethyl)acrylamide as SVHC - CIRS Group. 20
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology - ACS Publications. 21
-
Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. 22
-
Safety Data Sheet: Acrylamide - Carl ROTH. 23
-
SAFETY DATA SHEET - Fisher Scientific. 24
-
Acrylamide - Substance Information - ECHA - European Union. 25
-
SAFETY DATA SHEET. 26
-
Acrylamide (CAS: 79-06-1), an SVHC substance included in the REACH list - Analytice. 27
-
Dietary exposure to acrylamide: A critical appraisal on the conversion of disregarded intermediates into acrylamide and possible reactions during digestion - PMC. 28
-
Acrylamide - Wikipedia. 29
-
Material Safety Data Sheet - Norgen Biotek Corp. 30
-
uh-standard-operating-procedure-for-acrylamide.docx. 31
-
Acrylamide - Legislative Mapping - HBM4EU. 32
-
Acrylamide - Environment, Health & Safety. 33
-
Safety Data Sheet - CDN Isotopes. 34
-
Material Safety Data Sheet - Spectrum Chemical. 35
-
Acrylamide CAS No 79-06-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. 36
-
N-Phenylacrylamide - Apollo Scientific. 37
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
